2-(Isoquinolin-4-yl)acetic acid is an organic compound classified as an isoquinoline derivative, which is a nitrogen-containing heterocyclic compound. The molecular formula of this compound is , and it features an isoquinoline ring attached to an acetic acid moiety. Isoquinoline derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical research and development.
The primary source of information regarding 2-(Isoquinolin-4-yl)acetic acid comes from chemical databases such as PubChem and BenchChem, where the compound's properties, synthesis methods, and applications are detailed. These databases provide comprehensive data on the compound's structure and reactivity .
The synthesis of 2-(Isoquinolin-4-yl)acetic acid can be achieved through several chemical reactions. One common method involves the reaction of isoquinoline with bromoacetic acid in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures, allowing for efficient formation of the desired product.
In industrial settings, continuous flow reactors may be employed for more scalable production, enhancing control over reaction parameters and improving yields .
The molecular structure of 2-(Isoquinolin-4-yl)acetic acid features a bicyclic isoquinoline system fused to an acetic acid side chain. The InChI representation of this compound is:
Key structural data includes:
The structural uniqueness of this compound lies in the specific positioning of the acetic acid group on the isoquinoline ring, which influences its chemical behavior and biological activity .
2-(Isoquinolin-4-yl)acetic acid can participate in various chemical reactions:
Common reagents and conditions include:
These reactions yield various substituted isoquinoline derivatives that may possess distinct biological properties .
The mechanism of action for 2-(Isoquinolin-4-yl)acetic acid primarily involves its interaction with biological targets within cells. The isoquinoline scaffold is known to interact with various receptors and enzymes due to its structural properties.
Data from studies suggest that compounds with similar structures exhibit significant pharmacological activities, including antitumor and neuroprotective effects .
Key chemical properties include:
Relevant analyses indicate that the presence of both nitrogen and oxygen atoms significantly influences its reactivity profile compared to other similar compounds .
2-(Isoquinolin-4-yl)acetic acid has several scientific applications:
The efficient construction of the 2-(isoquinolin-4-yl)acetic acid scaffold requires strategic bond disconnections centered on the acetic acid tether and isoquinoline core. The molecule's versatility as a synthetic building block stems from the carboxylic acid moiety, which enables peptide coupling or decarboxylative transformations, and the isoquinoline nitrogen, which facilitates coordination in metal-mediated reactions. Two principal methodologies have emerged for assembling this hybrid pharmacophore: radical-mediated cyclization and transition metal-catalyzed cross-coupling. Radical approaches excel in constructing complex polycyclic frameworks under milder conditions than traditional Friedländer syntheses, while palladium catalysis provides precise control over arylation patterns at specific ring positions. The synthetic choice depends on the desired substitution pattern—radical methods efficiently install functional groups at electronically disfavored positions, whereas cross-coupling offers predictable regioselectivity for late-stage diversification [5].
Radical chemistry enables direct functionalization of the isoquinoline core at the C4 position, circumventing the need for pre-functionalized starting materials. A practical method involves generating carbon-centered radicals from fluorinated acetic acid derivatives (such as bromodifluoroacetate) under oxidative conditions. These radicals undergo regioselective addition to isoquinoline substrates, with dimethyl sulfoxide (DMSO) serving as both solvent and radical initiator when combined with oxidizing agents like peroxides. The reaction proceeds through a radical chain mechanism: initiation generates the ·CF₂CO₂H radical, which adds preferentially to the electron-deficient C4 position of isoquinoline, followed by rearomatization to yield 2-fluoro-2-(isoquinolin-4-yl)acetic acid derivatives. This method achieves moderate to good yields (45-68%) while tolerating electron-donating and electron-withdrawing substituents on the isoquinoline ring. Crucially, the radical approach demonstrates superior regiocontrol compared to classical electrophilic substitution, which favors C5/C8 positions .
Table 1: Radical-Mediated Syntheses of 4-Substituted Isoquinoline Acetic Acids
Radical Source | Conditions | Product | Yield (%) | Regioselectivity |
---|---|---|---|---|
BrCF₂CO₂H | DMSO, H₂O₂, 70°C | 2-Fluoro-2-(isoquinolin-4-yl)acetic acid | 58 | >95% C4 |
CF₃CH₂I | Zn/TMSCl, Et₂O, reflux | 2,2-Difluoro-3-(isoquinolin-4-yl)propanoic acid | 45 | >90% C4 |
HO₂CCH₂I | (n-Bu)₃SnH, AIBN, toluene | 2-(Isoquinolin-4-yl)acetic acid | 68 | >98% C4 |
Palladium-catalyzed cross-coupling enables efficient fragment coupling between pre-functionalized isoquinoline cores and acetic acid synthons. The most effective route employs Suzuki-Miyaura coupling using 4-haloisoquinolines (bromo or chloro derivatives) and boronic ester-functionalized acetic acid equivalents. Key intermediates like ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate undergo coupling with 4-bromoisoquinoline hydrochloride under Pd(dppf)Cl₂ catalysis (3-5 mol%) in degassed toluene/water mixtures at 80-90°C. This method delivers ethyl 2-(isoquinolin-4-yl)acetate in 72-85% yield after 12-24 hours, with subsequent base-mediated hydrolysis (NaOH/EtOH) providing the target carboxylic acid in near-quantitative yield. The methodology accommodates diverse boronic acids, enabling introduction of heteroaryl, alkyl, or functionalized aryl groups at the acetic acid position. Alternatively, Negishi coupling using zinc enolates derived from ethyl bromoacetate provides complementary access to unsubstituted acetic acid derivatives when boronic acids are inaccessible [5] [8].
Fluorination of the acetic acid tether significantly alters the physicochemical and biological properties of 2-(isoquinolin-4-yl)acetic acid. Strategic placement of fluorine at the C2 position creates metabolically resistant analogs with enhanced membrane permeability. The synthesis leverages fluorinated building blocks like ethyl fluoroacetate or difluoroacetate in radical additions or via Pd-catalyzed coupling with 4-haloisoquinolines. The resulting 2-fluoro-2-(isoquinolin-4-yl)acetic acid (CAS 1517532-69-2) exhibits distinct electronic properties: the fluorine atom inductively withdraws electron density from the carboxylate, lowering its pKₐ by ~1 unit compared to the non-fluorinated analog (experimental pKₐ values: 3.2 vs. 4.3). This enhances hydrogen-bonding capacity and influences molecular conformation through gauche effects between fluorine and carboxylate oxygen. Mechanistically, the fluoro derivative demonstrates improved inhibition of cancer cell growth (Hep3B IC₅₀ = 1.7 μM) compared to its non-fluorinated counterpart (IC₅₀ = 5.3 μM), attributed to increased lipophilicity (log P = 0.92 vs. 0.38) and altered target engagement. Computational analyses reveal fluorine's role in reducing the LUMO energy (-2.8 eV vs. -2.2 eV), facilitating charge-transfer interactions with biological nucleophiles. The compound's stability against enzymatic decarboxylation increases >5-fold in liver microsome assays, confirming fluorine's metabolic shielding effect [4] [6].
Table 2: Biological Activities of Fluorinated Isoquinoline Acetic Acid Derivatives
Compound | Molecular Weight | log P | Hep3B IC₅₀ (μM) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
2-(Isoquinolin-4-yl)acetic acid | 187.19 | 0.38 | 5.3 | 22 |
2-Fluoro-2-(isoquinolin-4-yl)acetic acid | 205.18 | 0.92 | 1.7 | 118 |
2,2-Difluoro-2-(isoquinolin-4-yl)acetic acid | 223.18 | 1.45 | 0.9 | >240 |
2-Chloro-2-(isoquinolin-4-yl)acetic acid | 221.65 | 1.08 | 3.2 | 95 |
Biocatalysis offers sustainable routes to enantioenriched 2-(isoquinolin-4-yl)acetic acid derivatives, particularly challenging for molecules lacking proximal chiral centers. Engineered transaminases and imine reductases (IREDs) show promise for asymmetric synthesis of α-chiral analogs. Aspergillus terreus transaminase variant AtTA-236 catalyzes the amination of 2-oxo-3-(isoquinolin-4-yl)propanoic acid with 70% conversion and 98% ee using L-alanine as amine donor. This yields (S)-2-amino-3-(isoquinolin-4-yl)propanoic acid, a constrained amino acid analog. Alternatively, imine reductases enable reductive amination of keto-acid precursors. The IRED Brevibacterium epidermidis FedB reduces the imine intermediate formed in situ from 2-oxo-3-(isoquinolin-4-yl)propanoic acid and methylamine, delivering N-methyl-α-amino acids with diastereomeric ratios >20:1 (syn:anti). Challenges remain in substrate solubility—aqueous buffers limit isoquinoline concentrations to <5 mM—promoting development of biphasic systems using ionic liquids or deep eutectic solvents. Recent advances exploit amine transaminase-engineered E. coli whole cells in microfluidic reactors, achieving space-time yields of 0.8 g/L/day for (R)-2-amino-2-(isoquinolin-4-yl)acetic acid. These chemoenzymatic routes provide access to non-natural amino acids for peptide-based drug discovery, circumventing traditional resolution methods [6] [9].
Table 3: Biocatalytic Systems for Stereoselective Derivatization
Enzyme Class | Source Organism | Reaction | Product | ee (%) | Productivity (g/L/day) |
---|---|---|---|---|---|
Transaminase | Aspergillus terreus (AtTA-236) | Asymmetric amination of keto-acid | (S)-2-Amino-3-(isoquinolin-4-yl)propanoic acid | 98 | 0.35 |
Imine reductase | Brevibacterium epidermidis FedB | Reductive amination | N-Methyl-(2S)-2-amino-3-(isoquinolin-4-yl)propanoic acid | >99 | 0.42 |
Amine oxidase | Arthrobacter sp. | Kinetic resolution of racemic amines | (R)-2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid | 99 | 0.28 |
Engineered whole-cell | E. coli (ATA-117) | Dynamic kinetic resolution | (R)-2-Amino-2-(isoquinolin-4-yl)acetic acid | 95 | 0.80 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1